molecular formula C19H19NO4 B1219612 Domesticine CAS No. 476-71-1

Domesticine

Cat. No.: B1219612
CAS No.: 476-71-1
M. Wt: 325.4 g/mol
InChI Key: ZMNSHBTYBQNBPV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Domesticine is an aporphine alkaloid identified as a novel and selective antagonist for the α1D-adrenoceptor subtype . Research indicates that this compound potently inhibits phenylephrine-induced contractions in rat thoracic aorta, demonstrating a high selectivity for the α1D-adrenoceptor over the α1A- and α1B-subtypes . In comparative studies, this compound showed a significantly higher selectivity for the α1D-adrenoceptor relative to the 5-HT1A receptor compared to the prototypical α1D-antagonist BMY-7378, making it a valuable pharmacological tool for receptor characterization . The compound is derived from structure-activity relationship studies of (±)-nantenine, an aporphine alkaloid from the plant Nandina domestica . This compound is supplied for Research Use Only (RUO) and is intended for laboratory research purposes by qualified personnel. It is not intended for human or animal diagnostic, therapeutic, or any other clinical use .

Properties

CAS No.

476-71-1

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1

InChI Key

ZMNSHBTYBQNBPV-ZDUSSCGKSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC

Other CAS No.

476-71-1

Synonyms

domesticine
nordomesticine

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

  • Adrenergic Receptor Antagonism : Domesticine has been identified as a selective antagonist for the α1D-adrenoceptor subtype. This selectivity suggests potential applications in treating cardiovascular diseases and disorders mediated by adrenergic signaling pathways .
  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including colon cancer cells (HCT-116 and Caco-2). These findings indicate its potential as an anticancer agent .
  • Mechanism of Action : The mechanism of action primarily involves binding to specific receptors within cells, influencing signaling pathways related to cell growth and survival. Research emphasizes its interactions with adrenergic receptors, which may contribute to its therapeutic potential in various conditions .

Cardiovascular Diseases

This compound's role as an α1D-adrenoceptor antagonist positions it as a candidate for developing treatments for hypertension and other cardiovascular disorders. Its selectivity for this receptor subtype could lead to fewer side effects compared to non-selective adrenergic antagonists.

Cancer Treatment

The cytotoxic properties of this compound against colon cancer cell lines highlight its potential application in oncology. Further research is warranted to explore its efficacy in vivo and its mechanisms of action against different cancer types.

Traditional Medicine

Nandina domestica, the primary source of this compound, has a long history in traditional Chinese medicine for treating respiratory issues and other ailments. Modern studies support these traditional uses by demonstrating various pharmacological activities, including anti-inflammatory and antioxidant effects .

Case Studies

StudyFocusFindings
Study on α1D-Adrenoceptor AntagonismInvestigated the pharmacological profile of this compoundConfirmed selectivity for α1D-adrenoceptor; potential implications for cardiovascular therapy
Cytotoxicity AssaysEvaluated effects on colon cancer cell linesShowed significant cytotoxicity against HCT-116 and Caco-2 cells; promising anticancer agent
Traditional Uses of Nandina domesticaReviewed historical medicinal applicationsSupported by modern pharmacological evidence; demonstrated anti-inflammatory and antioxidant properties

Preparation Methods

Reaction Mechanism

Domesticine is synthesized via a benzyne intermediate generated from halogenated precursors. A key method involves treating 1-(2-bromo-4,5-methylenedioxybenzyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinoline with sodium amide (NaNH₂) in liquid ammonia. The benzyne intermediate undergoes cyclization, forming the bicyclic framework characteristic of this compound.

Key steps :

  • Halogen elimination : Bromine is abstracted, generating a reactive aryne.

  • Cycloaddition : The aryne reacts intramolecularly, forming the isoquinoline core.

  • Acid quenching : Hydrolysis yields this compound with moderate stereochemical control.

Optimization and Yield

  • Temperature : −33°C (boiling ammonia) ensures controlled reactivity.

  • Catalysts : Potassium ferricyanide enhances regioselectivity, reducing byproducts.

  • Yield : 45–60% in lab-scale reactions, improving to >75% with continuous flow reactors in industrial settings.

Supercritical Fluid Extraction from Nandina domestica

Extraction Protocol

This compound is isolated from Nandina domestica fruits using supercritical CO₂ with polar entrainers:

ParameterCondition
Pressure20–30 MPa
Temperature40–50°C
EntrainerEthanol, acetone, or chloroform
Extraction time2–3 hours
Purity after crystallization85–97% (via titration)

Industrial Scalability

  • Alkalization : Lime milk (Ca(OH)₂) pretreatment enhances alkaloid solubility.

  • Decolorization : Activated carbon removes pigments without degrading this compound.

  • Throughput : 15–17 g total alkaloids per 3 kg dried fruit.

Total Synthesis via Multi-Step Organic Reactions

Retrosynthetic Strategy

This compound’s synthesis is achieved through:

  • Mannich reaction : Forms the tetrahydroisoquinoline backbone.

  • Buchwald–Hartwig amination : Introduces the methylenedioxy group.

  • Oxidative coupling : Constructs the aporphine skeleton.

Critical Reaction Conditions

  • Catalysts : Palladium(II) acetate for C–N bond formation.

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

  • Chiral resolution : Racemic mixtures are separated via HPLC with cellulose-based columns.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction time (≤1 hour vs. 24 hours batch).

  • Purity : >98% achieved via in-line HPLC monitoring.

Environmental Considerations

  • Waste reduction : Supercritical CO₂ replaces volatile organic solvents (e.g., chloroform).

  • Energy efficiency : Microwave-assisted cyclization cuts energy use by 40%.

Analytical Characterization

Post-synthesis, this compound is validated using:

  • LC-HRMS : m/z 326.1387 [M+H]⁺.

  • NMR : δ 6.85 (s, H-11), δ 3.72 (s, OCH₃).

  • X-ray crystallography : Confirms the (12R) configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domesticine
Reactant of Route 2
Domesticine

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